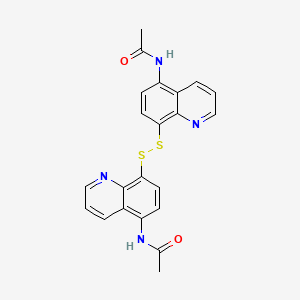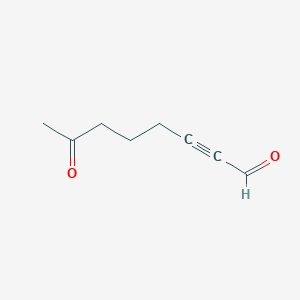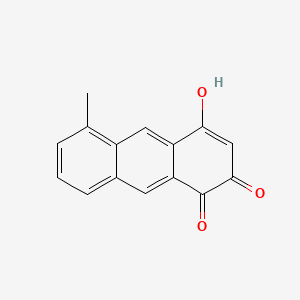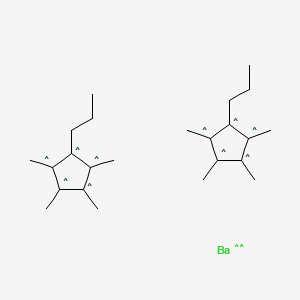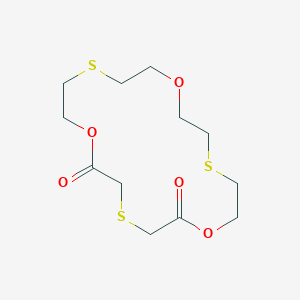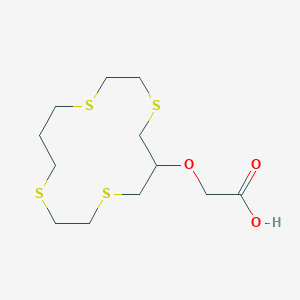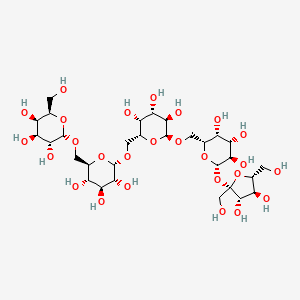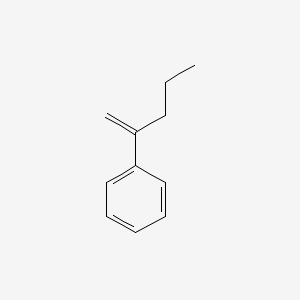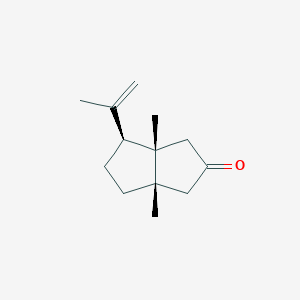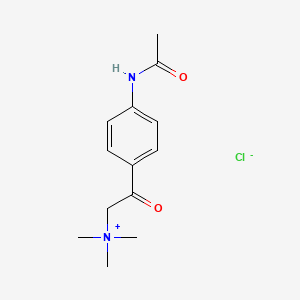
(4-Acetamidophenacyl)trimethylammonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Acetamidophenacyl)trimethylammonium chloride is a chemical compound with the molecular formula C12H18ClN2O2. It is known for its unique structure, which includes an acetamido group, a phenacyl group, and a trimethylammonium group. This compound is often used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Acetamidophenacyl)trimethylammonium chloride typically involves the reaction of 4-acetamidophenacyl bromide with trimethylamine. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under controlled temperature conditions. The resulting product is then purified through recrystallization or other suitable purification methods.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial production may also involve additional steps such as filtration, drying, and packaging to meet commercial standards.
Chemical Reactions Analysis
Types of Reactions
(4-Acetamidophenacyl)trimethylammonium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as sodium azide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted ammonium salts.
Scientific Research Applications
(4-Acetamidophenacyl)trimethylammonium chloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Employed in biochemical assays and as a labeling agent for biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of (4-Acetamidophenacyl)trimethylammonium chloride involves its interaction with specific molecular targets. The compound can bind to proteins, enzymes, or nucleic acids, leading to changes in their structure and function. The trimethylammonium group plays a crucial role in enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (4-Acetamidophenacyl)bromide
- (4-Acetamidophenacyl)iodide
- (4-Acetamidophenacyl)fluoride
Uniqueness
Compared to its analogs, (4-Acetamidophenacyl)trimethylammonium chloride exhibits unique properties due to the presence of the trimethylammonium group. This group enhances the compound’s solubility in water and its ability to form stable complexes with various biomolecules. Additionally, the chloride ion can be easily substituted, making it a versatile reagent in chemical synthesis.
Properties
CAS No. |
52018-82-3 |
|---|---|
Molecular Formula |
C13H19ClN2O2 |
Molecular Weight |
270.75 g/mol |
IUPAC Name |
[2-(4-acetamidophenyl)-2-oxoethyl]-trimethylazanium;chloride |
InChI |
InChI=1S/C13H18N2O2.ClH/c1-10(16)14-12-7-5-11(6-8-12)13(17)9-15(2,3)4;/h5-8H,9H2,1-4H3;1H |
InChI Key |
SUZHCGMKGSHQOI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)C[N+](C)(C)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


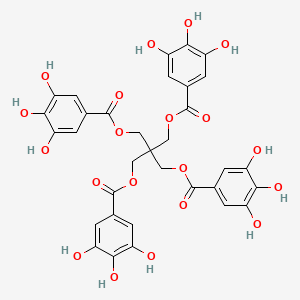
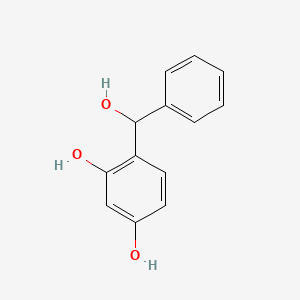
![ethyl (1R,3R,4S)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate](/img/structure/B13810942.png)
